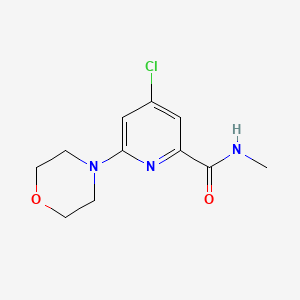
2-amino-N-(1H-benzimidazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(1H-benzimidazol-2-yl)benzamide is a heterocyclic aromatic compound that features a benzimidazole ring fused with a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, anticancer, and antidiabetic activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1H-benzimidazol-2-yl)benzamide typically involves the reaction of 2-aminobenzimidazole with benzoyl chloride or its derivatives. One common method is the condensation of 2-aminobenzimidazole with benzoyl chloride in the presence of a base such as pyridine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to improve reaction efficiency and reduce reaction times .
化学反応の分析
Types of Reactions
2-amino-N-(1H-benzimidazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups to the benzimidazole ring .
科学的研究の応用
2-amino-N-(1H-benzimidazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-amino-N-(1H-benzimidazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, as an antidiabetic agent, it acts as an allosteric activator of human glucokinase. This activation enhances the enzyme’s catalytic activity, leading to improved glucose metabolism and reduced blood sugar levels . The compound’s ability to form hydrogen bonds with key residues in the glucokinase protein’s allosteric site is crucial for its activity .
類似化合物との比較
2-amino-N-(1H-benzimidazol-2-yl)benzamide can be compared with other benzimidazole derivatives:
2-aminobenzimidazole: Lacks the benzamide group, which may result in different pharmacological properties.
N-(1H-benzimidazol-2-yl)benzamide: Similar structure but without the amino group, affecting its reactivity and biological activity.
Benzimidazole: The parent compound, which serves as a core structure for many derivatives with diverse biological activities.
The uniqueness of this compound lies in its specific functional groups that confer distinct chemical reactivity and biological activity compared to its analogues .
特性
CAS番号 |
401588-96-3 |
|---|---|
分子式 |
C14H12N4O |
分子量 |
252.27 g/mol |
IUPAC名 |
2-amino-N-(1H-benzimidazol-2-yl)benzamide |
InChI |
InChI=1S/C14H12N4O/c15-10-6-2-1-5-9(10)13(19)18-14-16-11-7-3-4-8-12(11)17-14/h1-8H,15H2,(H2,16,17,18,19) |
InChIキー |
CJTHMGQAGFROEM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


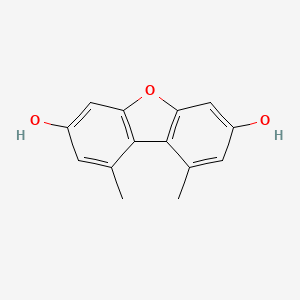
![3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945801.png)
![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)
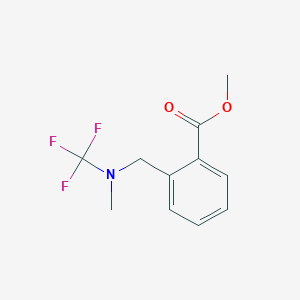

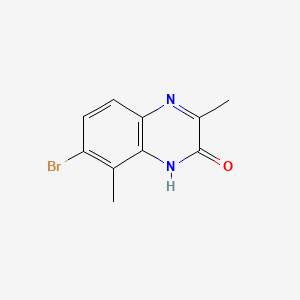
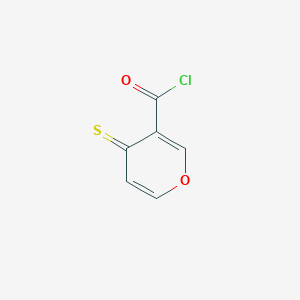
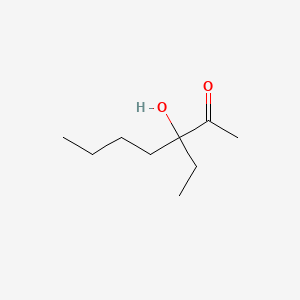
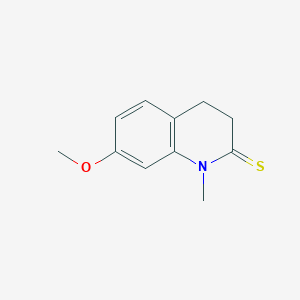
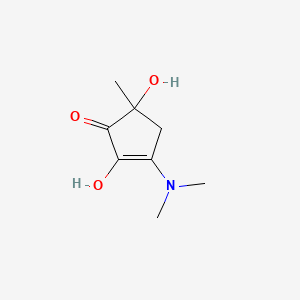
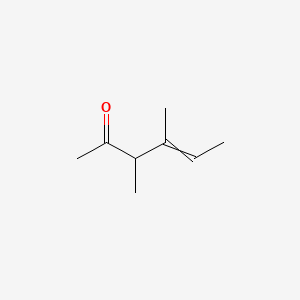
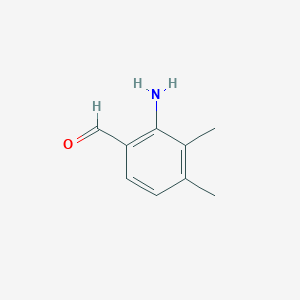
![4-Methyl-2-(propylamino)naphtho[1,2-D][1,3]thiazol-5-OL](/img/structure/B13945867.png)
